molecular formula C7H12F3NO2 B12844746 tert-Butyl 2-amino-3,3,3-trifluoropropanoate

tert-Butyl 2-amino-3,3,3-trifluoropropanoate

Cat. No.: B12844746
M. Wt: 199.17 g/mol
InChI Key: BCCYDVOMYQWGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3,3,3-trifluoropropanoate: is a chiral compound with the molecular formula C7H12F3NO2. It is a white solid known for its use as a chiral auxiliary in asymmetric synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl acrylate and trifluoroacetic acid.

    Reaction with Ammonia: tert-Butyl acrylate is reacted with ammonia to introduce the amino group.

    Fluorination: The trifluoromethyl group is introduced using trifluoroacetic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-amino-3,3,3-trifluoropropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.

Major Products

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3,3,3-trifluoropropanoate is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique trifluoromethyl group serves as a probe in NMR spectroscopy to investigate molecular dynamics.

Medicine

In medicine, this compound is explored for its potential as a building block in the synthesis of fluorinated drugs. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 2-amino-3,3,3-trifluoropropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the pharmacokinetic profiles of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3,3-difluoropropanoate
  • tert-Butyl 2-amino-3,3,3-trichloropropanoate
  • tert-Butyl 2-amino-3,3,3-trifluorobutanoate

Uniqueness

tert-Butyl 2-amino-3,3,3-trifluoropropanoate stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to its difluoro and trichloro analogs. Additionally, the trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)4(11)7(8,9)10/h4H,11H2,1-3H3

InChI Key

BCCYDVOMYQWGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.